REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(O)(=O)C.[CH:17](N)=[NH:18]>C(O)C>[F:12][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][C:9]=1[F:11])[N:1]=[CH:17][NH:18][C:4]2=[O:5] |f:1.2|
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Name
|
|
Quantity
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38 g
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Type
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reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C(=C1)F)F
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Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
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Name
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|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
|
Details
|
The reaction mixture was subsequently stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
under reflux for 16 h
|
Duration
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16 h
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(NC=NC2=CC1F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.37 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |